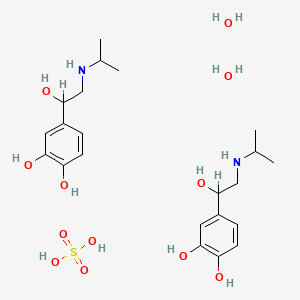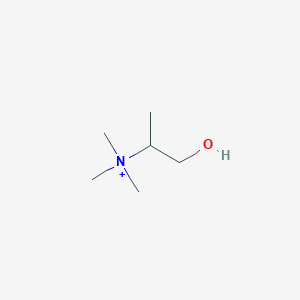
2-(氨基磺酰基)苯甲酸甲酯
描述
2-aminosulfonyl-benzoic acid methyl ester is a benzoate ester that is methyl benzoate substituted by a sulfamoyl group at position 2. It is a metabolite of the herbicide metsulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a benzoate ester, a sulfonamide and a methyl ester.
科学研究应用
吡唑-苯磺酰胺的合成
2-(氨基磺酰基)苯甲酸甲酯: 被用于合成吡唑-苯磺酰胺 {svg_1} {svg_2} {svg_3}。这些化合物因其潜在的药理活性而受到关注,包括抗炎、止痛和解热特性。磺酰胺基团在这种情况下具有多样性,可以创建具有不同生物活性的多种衍生物。
2-(1-苯基-1H-吡唑-5-基)苯磺酰胺的制备
该化合物是制备2-(1-苯基-1H-吡唑-5-基)苯磺酰胺的前体 {svg_4} {svg_5} {svg_6}。这些分子正在研究其在药物化学中的潜在用途,特别是设计针对各种生物途径的新型治疗剂。
合成制备的构建块
2-磺酰胺基苯甲酸甲酯: 在各种合成制备中用作构建块 {svg_7}。其分子结构使其成为有机合成中通用的中间体,可用于生产各种化学实体。
除草剂的代谢产物
它被鉴定为除草剂甲磺隆的代谢产物 {svg_8}。了解其行为和转化产物对于环境监测和评估除草剂使用影响至关重要。
废水处理中的污染物
2-磺酰胺基苯甲酸甲酯: 被归类为在城市污水处理厂中发现的污染物 {svg_9}。对其实际环境命运和影响的研究对于开发从废水中去除此类污染物的策略非常重要。
碳纳米管的功能化
功能化的碳纳米管(CNT)在水净化、药物递送以及材料和生物医学科学中都有应用 {svg_10}。虽然搜索结果中没有直接提及,但2-磺酰胺基苯甲酸甲酯的化学反应活性表明它可能用于CNT的功能化过程,这可以增强其在这些应用中的特性。
属性
IUPAC Name |
methyl 2-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOOBQALJVLTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074062 | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57683-71-3 | |
| Record name | Methyl 2-(aminosulfonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl o-sulphamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on synthesizing methyl 2-sulfamoylbenzoate using triphosgene?
A1: The research [] focuses on optimizing the synthesis of tribenuron-methyl, a widely used herbicide, with methyl 2-sulfamoylbenzoate being a key intermediate in the process. The study highlights the challenge of high triphosgene consumption due to its decomposition at elevated temperatures. By implementing a two-reactor system and adjusting reaction parameters, the researchers significantly reduced triphosgene usage and increased the yield of methyl 2-sulfamoylbenzoate. This optimization is crucial for cost-effectiveness and environmental friendliness in tribenuron-methyl production.
Q2: What information does the thermodynamic modelling study provide about methyl 2-sulfamoylbenzoate?
A2: While the abstract [] doesn't provide specific data, it indicates a study focusing on the solubility of methyl 2-sulfamoylbenzoate in sixteen different organic solvents across a range of temperatures. Understanding solubility is crucial for various aspects of chemical synthesis, purification, and potential formulation development. The study likely provides valuable data regarding the compound's behavior in different solvent systems, which is essential for optimizing reaction conditions and potentially predicting its behavior in various applications.
Q3: Are there any analytical methods mentioned for methyl 2-sulfamoylbenzoate?
A3: Although not explicitly stated, the optimization of the synthesis [] implies the use of analytical methods to monitor the reaction progress and determine the yield of methyl 2-sulfamoylbenzoate. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed to track reaction progress and quantify the product in such synthetic procedures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-2-[4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-3-quinolinecarbonitrile](/img/structure/B1209726.png)
![2-(4-Phenethyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B1209727.png)









![(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde](/img/structure/B1209744.png)


